A Comprehensive Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8)
A Comprehensive Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8), a versatile chemical intermediate. This document collates essential information on its chemical and physical properties, synthesis, spectral data, and safety, presented in a clear and accessible format for laboratory and development applications.
Core Properties and Data
4-(chloromethyl)-1,3-dioxolan-2-one, also known as (chloromethyl)ethylene carbonate, is a cyclic carbonate with the chemical formula C₄H₅ClO₃.[1] It serves as a key building block in various organic syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| CAS Number | 2463-45-8 | [1][2][3] |
| Molecular Formula | C₄H₅ClO₃ | [1][3][4] |
| Molecular Weight | 136.53 g/mol | [1][3][4] |
| Melting Point | 67-69 °C | [2] |
| Boiling Point | 181.03°C (estimate) | [5] |
| Density | 1.3647 (estimate) | [5] |
| Refractive Index | 1.4320 (estimate) | [5] |
| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N | [1][2] |
| SMILES | ClCC1COC(=O)O1 | [3] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Purity | 95% | [2] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 4-(chloromethyl)-1,3-dioxolan-2-one.
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Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound, which is a valuable reference for identity confirmation.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available in the supplementary information of several research articles, confirming the structure of the molecule.[6][7][8] The key chemical shifts in ¹H NMR (CDCl₃, 400 MHz) are observed at approximately δ 4.98-4.93 (m, 1H, OCH), 4.59 (t, J = 8.6 Hz, 1H, OCH₂), 4.41 (q, 1H, OCH₂), and 3.80-3.71 (m, 2H, ClCH₂).[7]
Synthesis and Experimental Protocols
The primary and most widely reported method for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin.[9][10] This reaction is typically catalyzed by various systems, including metal complexes and ionic liquids.[9][10]
General Experimental Protocol for Synthesis
A representative experimental protocol for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the cycloaddition of CO₂ to epichlorohydrin is as follows:
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Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is used as the reaction vessel.
-
Charging of Reactants: The autoclave is charged with epichlorohydrin and the chosen catalyst (e.g., a metal complex or an ionic liquid).
-
Pressurization with CO₂: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure.
-
Reaction Conditions: The mixture is heated to the specified temperature (typically ranging from 50-110°C) and stirred for a set reaction time.[10]
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. After the reaction is complete, the reactor is cooled, and the excess CO₂ is carefully vented.
-
Purification: The resulting product is purified by methods such as distillation or column chromatography to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.
Safety and Handling
4-(chloromethyl)-1,3-dioxolan-2-one is classified as harmful if swallowed.[4][11] It is also reported to cause skin and serious eye irritation.[12] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area, such as a fume hood.[12]
Toxicological Data: The oral LD50 in rats is reported as 80 mg/kg.[5][13] It is also noted to have experimental reproductive effects.[11][13] When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[11][13] For long-term storage, it is recommended to keep the compound at a temperature between 10°C and 25°C.[4]
This technical guide provides a foundational understanding of 4-(chloromethyl)-1,3-dioxolan-2-one for professionals in research and drug development. For more detailed information, consulting the cited literature is recommended.
References
- 1. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]
- 2. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-(Chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 | FC145402 [biosynth.com]
- 5. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]
